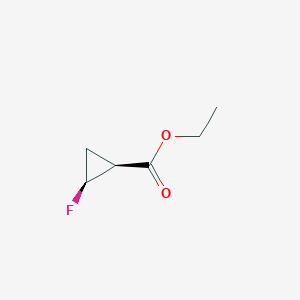

cis-Ethyl 2-fluorocyclopropanecarboxylate

Overview

Description

“Cis-2-fluorocyclopropanecarboxylic acid” is a compound that has a molecular formula of C4H5FO2 . It’s a type of cyclopropane carboxylic acid that has a fluorine atom attached to it .

Synthesis Analysis

While specific synthesis methods for “(cis)-Ethyl 2-fluorocyclopropanecarboxylate” are not available, fluorine-containing cyclopropanes have been synthesized in the past . For example, the syntheses of substituted all-cis-1,2,3-trifluorocyclopropanes have been described .Molecular Structure Analysis

The molecular structure of a compound similar to “(cis)-Ethyl 2-fluorocyclopropanecarboxylate”, namely “Cis-2-fluorocyclopropanecarboxylic acid”, has been reported . The compound has a molecular formula of C4H5FO2, an average mass of 104.080 Da, and a monoisotopic mass of 104.027359 Da .Scientific Research Applications

Stereoselective Synthesis

A notable application of (cis)-Ethyl 2-fluorocyclopropanecarboxylate involves its use in stereoselective synthesis . Shibue and Fukuda (2014) described a rhodium-catalyzed cyclopropanation method for the effective stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, showcasing the compound's role in synthesizing electron-deficient olefin and diazoacetates (Shibue & Fukuda, 2014).

Biological Evaluation

Boztaş et al. (2019) explored the biological evaluation of bromophenol derivatives with a cyclopropyl moiety, derived from the reaction involving (cis)-Ethyl 2-fluorocyclopropanecarboxylate. Their work demonstrated effective inhibition of cytosolic carbonic anhydrase and acetylcholinesterase enzymes, highlighting potential therapeutic applications (Boztaş et al., 2019).

Advanced Organic Synthesis Techniques

Zhang, Gong, and Wang (2013) developed a two-step sequence to ethyl α-fluorocyclopropanecarboxylates, showcasing advanced organic synthesis techniques that facilitate the smooth conversion of ethyl α-chlorocyclopropanecarboxylates into their monofluorinated analogues. This method exemplifies the compound's utility in creating structurally diverse molecules (Zhang, Gong, & Wang, 2013).

Exploration of Chemical Properties

Research by Matsuo, Tani, and Hayakawa (2004) on synthesizing cis-2-Fluorocyclopropylamine further underscores the chemical versatility of (cis)-Ethyl 2-fluorocyclopropanecarboxylate. Their work involves stereoselective cyclopropanation under phase-transfer conditions, leading to significant advancements in the field of cyclopropane chemistry (Matsuo, Tani, & Hayakawa, 2004).

Antiviral Activity

The synthesis and antiviral activity of monofluorinated cyclopropanoid nucleosides by Rosen et al. (2004) demonstrate the potential of (cis)-Ethyl 2-fluorocyclopropanecarboxylate derivatives in medical research. Their work emphasizes the compound's role in developing nucleoside analogues with activity against herpes simplex viruses (Rosen et al., 2004).

Properties

IUPAC Name |

ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXKPYGEILMIG-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)